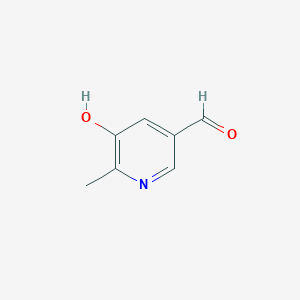

5-Hydroxy-6-methylnicotinaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring is a ubiquitous structural motif found in a vast array of important chemical compounds. wikipedia.org It is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. This substitution imparts a set of unique properties, including basicity and a different pattern of reactivity compared to benzene.

In the realm of medicinal chemistry, pyridine is considered a "privileged scaffold" because of its consistent presence in a wide range of FDA-approved drugs. wikipedia.org The pyridine framework is a key component in over 7000 existing drug molecules, highlighting its importance in the development of new therapeutic agents. wikipedia.org Its ability to form hydrogen bonds and its polarity often enhance the solubility and bioavailability of drug candidates. wikipedia.org Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as herbicides, fungicides, and insecticides. wikipedia.org They also serve as essential ligands in coordination chemistry, catalysts in organic synthesis, and building blocks for functional materials. wikipedia.org

Historical Context of Research on Hydroxylated and Alkylated Pyridine Carboxaldehydes

The study of pyridine itself dates back to the 19th century when it was first isolated from coal tar. wikipedia.org The development of synthetic methods to construct the pyridine ring was a significant advancement. In 1881, Arthur Rudolf Hantzsch reported a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849), which became a foundational technique for creating pyridine derivatives. wikipedia.org Another key early method, the Chichibabin pyridine synthesis, was developed in 1924 and utilizes the condensation of aldehydes and ketones in the presence of ammonia. wikipedia.org

The synthesis of specific pyridine carboxaldehydes, the direct precursors to many substituted derivatives, evolved over time. Early methods for preparing pyridine aldehydes included the ozonolysis of precursors like stilbazole. google.com A significant advancement was the development of processes to produce these aldehydes from more readily available starting materials. For instance, nicotinaldehyde (pyridine-3-carboxaldehyde) can be synthesized through the catalytic hydrogenation of 3-cyanopyridine. google.comchemicalbook.comgoogle.com The selective oxidation of alkylpyridines, such as converting a methyl group to an aldehyde, also became a viable route. google.com These foundational synthetic strategies paved the way for the creation of more complex, substituted pyridine aldehydes, including those bearing hydroxyl and alkyl groups, allowing for the exploration of their unique properties and potential applications.

Structural Features and Chemical Versatility of 5-Hydroxy-6-methylnicotinaldehyde

This compound, also known as 5-hydroxy-6-methyl-3-pyridinecarboxaldehyde, is a molecule with the chemical formula C₇H₇NO₂. Its structure is characterized by a pyridine ring substituted at the 3-position with an aldehyde (formyl) group, at the 5-position with a hydroxyl group, and at the 6-position with a methyl group.

The arrangement of these functional groups on the aromatic ring dictates the compound's chemical personality. The aldehyde group is a site of high reactivity, readily undergoing nucleophilic attack. This makes it a valuable precursor for synthesizing a variety of other functional groups and for building larger molecules. For example, it can react with amines to form Schiff bases, which are important intermediates in many chemical transformations and can act as ligands for metal complexes. wikipedia.org The hydroxyl group is a hydrogen bond donor and can also act as a nucleophile. The methyl group, while less reactive, can influence the electronic properties of the pyridine ring and may be a site for further functionalization under specific conditions. The presence of both a hydroxyl and an aldehyde group on the same pyridine ring opens up possibilities for intramolecular reactions and the formation of heterocyclic products.

| Property | Data |

| CAS Number | 51947-98-9 nist.gov |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 250 °C chemicalbook.com |

Research Gaps and Future Directions in the Study of this compound

Despite the broad importance of substituted pyridines, a detailed survey of the scientific literature reveals a significant research gap concerning this compound. While its existence is confirmed and some basic data are available, there is a notable lack of in-depth studies on its synthesis, reactivity, and potential applications. This stands in contrast to other pyridine aldehyde isomers which have been more extensively investigated.

The limited available information presents a clear opportunity for future research. A primary focus would be the development and optimization of a high-yield synthetic route to this specific isomer. A thorough investigation of its chemical reactivity is also warranted, exploring how the interplay between the aldehyde, hydroxyl, and methyl groups governs its behavior in various chemical reactions.

Given the prevalence of substituted pyridines in bioactive compounds, a key future direction would be to investigate the potential biological activity of this compound and its derivatives. cymitquimica.commolnova.com Screening for applications in medicinal chemistry, agrochemicals, and materials science could uncover novel uses for this understudied molecule. The structural similarity to pyridoxine (B80251) (Vitamin B6) analogs suggests that it could be a valuable building block in pharmaceutical research. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-7(10)2-6(4-9)3-8-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCKRVBPFXTOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hydroxy 6 Methylnicotinaldehyde and Analogues

Classical Synthetic Routes to Nicotinaldehyde Derivatives

The foundational methods for constructing the pyridine (B92270) ring often provide a versatile entry point to a wide array of substituted derivatives, including nicotinaldehydes. Among these, the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, remains a cornerstone of pyridine chemistry. wikipedia.org

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgchemeurope.com This reaction initially yields a 1,4-dihydropyridine (B1200194) derivative, which can then be aromatized to the corresponding pyridine. wikipedia.org The driving force for this oxidation step is the formation of the stable aromatic pyridine ring. chemeurope.com

Key Features of the Hantzsch Pyridine Synthesis

| Feature | Description |

| Components | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate |

| Initial Product | 1,4-Dihydropyridine (Hantzsch ester) |

| Final Product | Substituted Pyridine |

| Oxidation | Aromatization is achieved using various oxidizing agents such as nitric acid, manganese dioxide, or potassium permanganate (B83412). wikipedia.orgthermofisher.com |

| Versatility | Allows for the synthesis of symmetrically substituted pyridines. Modifications exist for unsymmetrical products. thermofisher.com |

For the synthesis of nicotinaldehyde derivatives specifically, classical approaches often rely on the functionalization of pre-existing pyridine rings. A common method is the oxidation of a methyl group (a picoline) to an aldehyde. For instance, 3-picoline can be oxidized to produce 3-pyridinecarboxaldehyde (B140518) (nicotinaldehyde) under various conditions, including using catalysts like N-hydroxyphthalimide in the presence of oxygen and nitric acid. chemicalbook.com

Modern Approaches in the Synthesis of 5-Hydroxy-6-methylnicotinaldehyde

Modern synthetic organic chemistry offers a toolkit of highly selective and efficient reactions that can be applied to the construction of complex molecules like this compound. These methods provide greater control over the placement of functional groups on the pyridine ring.

Regioselective Functionalization Strategies

The direct and controlled functionalization of a pyridine ring is a significant area of research. One of the most powerful techniques is directed ortho-lithiation. clockss.orgsemanticscholar.org This method involves a substituent on the pyridine ring that directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. clockss.org The resulting lithiated intermediate can then react with an electrophile to introduce a new functional group with high regioselectivity. researchgate.net

In a hypothetical synthesis of this compound, one could envision starting with a pyridine derivative where a directing group is positioned to facilitate functionalization at the desired locations. For example, a methoxy (B1213986) group can act as a directing group. The formyl group can be introduced by quenching the lithiated intermediate with a formylating agent such as N,N-dimethylformamide (DMF). wikipedia.org

Another powerful strategy involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating certain reactions and directing substituents to different positions than in the parent pyridine. researchgate.net For instance, pyridine N-oxides can be used as hydrogen atom transfer (HAT) catalysts in photoinduced C-H functionalization reactions, allowing for the introduction of alkyl groups at specific sites. acs.orgchemrxiv.org They can also be used to direct the introduction of nucleophiles to the C2 position. nih.govresearchgate.net

Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and functionalized heterocycles. researchgate.net The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for the functionalization of the pyridine nucleus. organic-chemistry.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A plausible synthetic route to this compound using this methodology could involve a di-halogenated pyridine as a scaffold. Sequential Suzuki-Miyaura couplings could be employed to introduce the methyl group and a masked aldehyde functionality. The hydroxyl group could be present on the starting material or introduced later in the synthesis. The "2-pyridyl problem," which refers to the instability and poor performance of 2-pyridyl boronic acids in coupling reactions, has been addressed by the development of more robust catalysts and reagents, such as pyridine sulfinates. acs.org

Examples of Suzuki-Miyaura Coupling on Pyridine Substrates

| Pyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 82% | organic-chemistry.org |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.gov |

A modular approach, where different fragments are coupled together in the final stages of the synthesis, is also a powerful strategy. A copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines through a reaction cascade. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. In the context of pyridine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. chemeurope.com Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. organic-chemistry.orgrsc.org

The Bohlmann-Rahtz pyridine synthesis, for example, has been significantly improved by using microwave conditions, allowing the reaction to be completed in a single step with high yields. organic-chemistry.org Microwave-assisted synthesis has also been successfully applied to the Hantzsch reaction and the preparation of various pyridine derivatives. nih.govtandfonline.comeurekaselect.com Furthermore, the use of water as a reaction solvent in the Hantzsch synthesis represents another green aspect of this classical reaction. wikipedia.orgchemeurope.com

Synthesis of Key Precursors and Intermediates

The availability of suitable starting materials is crucial for any synthetic endeavor. The preparation of halogenated and alkylated pyridines is therefore of significant importance.

Preparation of Halogenated and Alkylated Pyridine Starting Materials

Halogenated pyridines are versatile precursors in a multitude of cross-coupling reactions. 3-Bromopyridine, a common building block, can be synthesized by the direct bromination of pyridine in the presence of sulfuric acid. wikipedia.orggoogle.com Other halogenated pyridines can be prepared through various methods, including Sandmeyer-type reactions from aminopyridines.

Alkylated pyridines are also essential starting materials. 2-Methylpyridine (B31789) (2-picoline) is a readily available industrial chemical. The introduction of a methyl group onto a pyridine ring can also be achieved through modern synthetic methods. For example, a flow chemistry approach using a Raney nickel catalyst has been developed for the regioselective synthesis of 2-methylpyridines. mdpi.com The synthesis of 2-pyridinecarboxaldehyde (B72084) from 2-methylpyridine often proceeds via chlorination of the methyl group followed by hydrolysis and oxidation. patsnap.comgoogle.com The synthesis of conformationally restricted nicotine (B1678760) analogues has been reported starting from 2-methylpyridine-3-carboxaldehyde. nih.gov

The synthesis of more complex precursors, such as those already containing multiple substituents, can be achieved by combining the various methods described. For instance, a halogenated picoline could serve as a starting point for sequential functionalization using lithiation and cross-coupling reactions to build up the desired substitution pattern of this compound.

Formylation Reactions for Carbaldehyde Introduction

The introduction of a carbaldehyde (formyl) group onto an aromatic or heterocyclic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, formylation of a suitable precursor, such as 2-methyl-3-pyridinol, is a key step. Several classical and modern formylation reactions can be considered for this purpose.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netchemrxiv.orgchemrxiv.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netchemrxiv.org The electron-donating hydroxyl group on the pyridine ring would activate it towards electrophilic substitution, making the Vilsmeier-Haack reaction a plausible method. For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack conditions has been successfully demonstrated to produce 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. rsc.org This suggests that a similar approach could be effective for the formylation of 2-methyl-3-pyridinol to yield this compound. A study on the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines to synthesize 3-formyl-6-azaindoles further highlights the utility of this reaction for complex pyridine derivatives. chemrxiv.org

The Reimer-Tiemann reaction offers another route for the ortho-formylation of phenols and related hydroxy-heterocycles. chemrxiv.orgrsc.org This reaction involves the treatment of the substrate with chloroform (B151607) in the presence of a strong base, which generates dichlorocarbene (B158193) as the key electrophilic species. rsc.org The reaction is known for its selectivity towards the ortho-position relative to the hydroxyl group. nih.gov Given that the target aldehyde group in this compound is ortho to the hydroxyl group, the Reimer-Tiemann reaction is a theoretically viable method.

The Duff reaction is a formylation method that utilizes hexamine as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. chemicalbook.comresearchgate.net This reaction is also known for the ortho-formylation of phenols. researchgate.net The Duff reaction has been successfully applied to the formylation of the 2-pyridone core of 3-N-methylcytisine, indicating its potential applicability to other substituted pyridones and hydroxypyridines. nih.gov

Below is a table summarizing the conditions for these formylation reactions as applied to analogous substrates.

| Formylation Reaction | Reagents and Conditions | Substrate Example | Product Example | Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃, DMF, 80°C, 5h | 2-Methylpyrimidine-4,6-diol | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | rsc.org |

| Reimer-Tiemann | Chloroform, NaOH, 70-80°C | Phenol (B47542) | Salicylaldehyde | - | chemrxiv.org |

| Duff Reaction | Hexamethylenetetramine, TFA | 3-N-methylcytisine | 3-N-methyl-9-formylcytisine | 69 | nih.gov |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis and biocatalytic transformations represent a powerful and green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. nih.gov For the synthesis of this compound, enzymes involved in the metabolism of Vitamin B6 (pyridoxine) and its analogs are of particular interest. nih.govchemrxiv.org

The biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, involves the oxidation of pyridoxine (B80251) 5'-phosphate or pyridoxamine (B1203002) 5'-phosphate, a reaction catalyzed by the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPOx). nih.gov This enzyme is capable of oxidizing a primary alcohol to an aldehyde. nih.gov This suggests that a biocatalytic approach using a suitable oxidase could be employed to convert 5-hydroxy-6-methyl-3-pyridinemethanol into this compound. The oxidation of pyridoxine itself to pyridoxal has been studied using various oxidizing agents, and the enzymatic conversion is a key step in its metabolic pathway. researchgate.net

Furthermore, the field of biocatalysis has seen the development of engineered enzymes for specific transformations. For instance, pyridoxal phosphate-dependent enzymes have been engineered to catalyze a variety of reactions, including the synthesis of non-canonical amino acids. chemrxiv.orgnih.gov While direct biocatalytic formylation is less common, the enzymatic oxidation of a hydroxymethyl group to an aldehyde is a well-established transformation. nih.gov A potential chemoenzymatic route could therefore involve the chemical synthesis of 5-hydroxy-6-methyl-3-pyridinemethanol, followed by a selective enzymatic oxidation to the desired aldehyde.

The table below outlines a potential chemoenzymatic step for the synthesis of a pyridoxal analog.

| Reaction | Enzyme | Substrate | Product | Key Transformation | Reference |

| Oxidation | Pyridox(am)ine 5'-phosphate oxidase (PNPOx) | Pyridoxine 5'-phosphate | Pyridoxal 5'-phosphate | -CH₂OH to -CHO | nih.gov |

Total Synthesis Strategies Involving this compound

While no major natural product has been reported to contain the this compound core, its structural similarity to pyridoxal suggests its potential as a building block in the synthesis of complex biologically active molecules. Total synthesis strategies often employ key fragments that are elaborated into the final target molecule.

A plausible application of this compound in total synthesis could be in the construction of complex alkaloids or other nitrogen-containing natural products. For example, the Pictet-Spengler reaction, a key transformation in the synthesis of many isoquinoline (B145761) and β-carboline alkaloids, utilizes an aldehyde and a β-arylethylamine. The total synthesis of 6-hydroxymetatacarboline-d, for instance, features a Pictet-Spengler reaction to construct the tricyclic core. This compound could potentially serve as the aldehyde component in such a reaction, leading to novel and complex heterocyclic scaffolds.

Furthermore, diversity-oriented total synthesis (DOTS) aims to generate a library of structurally diverse molecules from a common intermediate. A versatile building block like this compound, with its multiple functional groups (aldehyde, hydroxyl, and the pyridine nitrogen), could be a valuable starting point for DOTS campaigns to create novel compounds with potential biological activities.

The table below lists a key reaction used in the total synthesis of a related heterocyclic natural product.

| Total Synthesis | Key Reaction | Reactants | Intermediate/Product | Reference |

| 6-Hydroxymetatacarboline-d | Pictet-Spengler Reaction | 5-Hydroxytryptophan methyl ester hydrochloride, Aldehyde | Tricyclic β-carboline core |

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 6 Methylnicotinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group, being a primary site of electrophilicity, is central to many of the characteristic reactions of 5-Hydroxy-6-methylnicotinaldehyde.

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles. These reactions typically proceed through a tetrahedral intermediate which can then be protonated to yield an addition product or undergo elimination to form a new double bond.

Notable condensation reactions applicable to this compound include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like pyridine (B92270) or piperidine. wikipedia.org For this compound, this would lead to the formation of a substituted cinnamic acid derivative, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and is suitable for reactants with carboxylic acid groups, would likely result in concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes by reacting an aldehyde with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comlibretexts.orgwikipedia.org In the case of this compound, this reaction would allow for the introduction of a variety of substituted vinyl groups at the formyl position, with the geometry of the resulting alkene being dependent on the nature of the ylide used. organic-chemistry.org This method is particularly advantageous as it ensures the specific location of the newly formed double bond. libretexts.org

A variety of nucleophiles can participate in addition reactions. For instance, organometallic reagents such as Grignard reagents or organolithium compounds would add to the aldehyde to form secondary alcohols after an acidic workup.

| Reaction Type | Reagents | Expected Product with this compound |

| Knoevenagel Condensation | Malonic acid, Pyridine | 3-(5-Hydroxy-6-methylpyridin-3-yl)acrylic acid |

| Wittig Reaction | Ph₃P=CH₂ | 5-Hydroxy-6-methyl-3-vinylpyridine |

| Grignard Reaction | RMgX, then H₃O⁺ | 1-(5-Hydroxy-6-methylpyridin-3-yl)-1-alkanol |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of phenolic aldehydes is a well-studied transformation. nih.govacs.orgresearchgate.netnih.gov Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to convert the aldehyde functionality to a carboxylic acid, yielding 5-hydroxy-6-methylnicotinic acid. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also effective for the oxidation of primary alcohols to aldehydes, but in the context of an existing aldehyde, stronger oxidants are typically required for the conversion to a carboxylic acid. masterorganicchemistry.com The presence of the electron-donating hydroxyl and methyl groups on the pyridine ring may influence the reactivity of the aldehyde towards oxidation.

Reduction: The reduction of the formyl group to a hydroxymethyl group can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction with NaBH₄ is typically performed in an alcoholic solvent and would selectively reduce the aldehyde to the corresponding primary alcohol, 5-hydroxy-6-methyl-3-pyridinemethanol. LiAlH₄, a more powerful reducing agent, would also effect this transformation. Catalytic hydrogenation over a metal catalyst such as palladium or platinum is another effective method for the reduction of the aldehyde.

| Transformation | Reagent | Expected Product |

| Oxidation | KMnO₄ or H₂CrO₄ | 5-Hydroxy-6-methylnicotinic acid |

| Reduction | NaBH₄ or LiAlH₄ | 5-Hydroxy-6-methyl-3-pyridinemethanol |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the pyridine ring is a key site for various chemical modifications, including alkylation and acylation, leading to the formation of ethers and esters, respectively.

Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved by deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (Williamson ether synthesis). Given the presence of the basic pyridine nitrogen, careful selection of the base is necessary to achieve selective O-alkylation over N-alkylation. Studies on related hydroxypyridines have shown that regioselective O-alkylation can be challenging, often yielding a mixture of N- and O-alkylated products. researchgate.netnih.gov However, specific conditions, such as using TfOH-catalyzed carbenoid insertion, have been developed for the regioselective O-alkylation of 2-pyridones. nih.gov Phase-transfer catalysis has also been employed for the O-alkylation of pyridine aldoximes. researchgate.net

Acylation: The hydroxyl group can be acylated to form an ester. This is commonly carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. nih.gov The use of acetic anhydride in pyridine is a standard method for O-acetylation. nih.gov 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction. nih.gov This reaction is generally efficient and provides a means to protect the hydroxyl group or to introduce specific ester functionalities.

The formation of ethers and esters from the hydroxyl group of this compound provides access to a wide range of derivatives with potentially altered physical, chemical, and biological properties.

| Reaction | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acid anhydride/chloride, Base | Ester |

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. This allows for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using an alkyl halide. This reaction leads to the formation of a pyridinium salt. As mentioned earlier, N-alkylation can compete with O-alkylation of the hydroxyl group. The reaction conditions, including the solvent and the nature of the alkylating agent and base, can influence the regioselectivity. acs.orgthieme-connect.comorganic-chemistry.org For instance, catalyst- and base-free conditions have been reported for the specific N-alkylation of 2-hydroxypyridines with organohalides. acs.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The N-oxidation of 3-substituted pyridines has been studied in various systems. nih.govnih.gov The resulting pyridine N-oxide can exhibit different reactivity compared to the parent pyridine and can be a useful intermediate for further functionalization of the pyridine ring. For example, photochemical rearrangement of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. acs.orgnih.gov

| Reaction | Reagent | Expected Product |

| N-Alkylation | Alkyl halide | Pyridinium salt |

| N-Oxidation | H₂O₂/AcOH or m-CPBA | This compound N-oxide |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom's electronegativity withdraws electron density from the ring, deactivating it towards attack by electrophiles. However, the substituents on the this compound ring significantly modulate this inherent reactivity.

The hydroxyl group at the 5-position is a strong activating group due to its ability to donate electron density to the pyridine ring through resonance. This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Conversely, the aldehyde group at the 3-position is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, thus making electrophilic attack more difficult. The methyl group at the 6-position is a weak activating group, donating electron density through hyperconjugation.

Detailed mechanistic studies on the nitration of 3-hydroxypyridine (B118123), a closely related compound, have shown that the reaction proceeds on the protonated form of the pyridine ring (the conjugate acid). cymitquimica.comchemicalbook.com In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. However, the activating effect of the hydroxyl group can still direct the substitution. For 3-hydroxypyridine, nitration occurs at the 2-position. cymitquimica.comchemicalbook.com

For this compound, the directing effects of the substituents would predict the most likely sites for electrophilic attack. The hydroxyl group strongly directs ortho and para. The aldehyde group directs meta, and the methyl group directs ortho and para. The positions ortho to the activating hydroxyl group are C4 and C6. The position para is C2. The C6 position is already substituted with a methyl group. Therefore, electrophilic attack is most likely to occur at the C2 or C4 positions. Computational studies on the nitration of pyridine-N-oxide have shown that while the ortho product may be kinetically favored, the para product can be the major experimental product, especially when solvation effects are considered. nih.gov

It is important to note that harsh conditions often required for EAS reactions on pyridines can lead to side reactions or degradation of the starting material. A common strategy to enhance the reactivity of pyridines towards electrophilic substitution is the formation of the N-oxide. researchgate.net The N-oxide group is strongly activating and directs electrophiles to the ortho and para positions. Subsequent reduction of the N-oxide would yield the substituted pyridine.

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions

Substituted pyridines can undergo various rearrangement reactions, often under thermal or photochemical conditions, or in the presence of strong acids or bases. Some well-known rearrangements of pyridine derivatives include the Boekelheide rearrangement (of pyridine N-oxides) and the Dimroth rearrangement. chemsynthesis.comnist.govresearchgate.net

The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. researchgate.net This typically occurs in 1-substituted 2-iminopyrimidines and related systems. While theoretically possible for derivatives of this compound under specific conditions that would introduce an exocyclic nitrogen, there are no specific studies documenting such a rearrangement for this compound. The rate and feasibility of the Dimroth rearrangement are influenced by factors such as pH and the electronic nature of the substituents.

The Boekelheide rearrangement involves the reaction of pyridine N-oxides with acylating agents, leading to the formation of rearranged products. chemsynthesis.comnist.gov This reaction is not directly applicable to this compound itself but would be relevant if the corresponding N-oxide were synthesized and subjected to these conditions.

Tautomerism Studies

A significant aspect of the chemistry of this compound is the potential for tautomerism. Hydroxypyridines can exist in equilibrium with their pyridone tautomers. For this compound, the principal tautomeric equilibrium would be between the hydroxy form and the corresponding pyridone (keto) form.

Figure 1: Tautomeric equilibrium between the enol (this compound) and keto (pyridone) forms.

Figure 1: Tautomeric equilibrium between the enol (this compound) and keto (pyridone) forms.

The position of this equilibrium is highly dependent on the solvent and the substitution pattern of the pyridine ring. Computational studies on 2-hydroxypyridine (B17775) and 3-hydroxypyridine provide valuable insights into the likely tautomeric preference of this compound.

For 2-hydroxypyridine, the pyridone form is generally favored in polar solvents and in the solid state, while the hydroxy form can be present in significant amounts in the gas phase and in non-polar solvents. In contrast, for 3-hydroxypyridine, the hydroxy form is the major tautomer in both the gas phase and in solution, although a zwitterionic form can be observed in water.

Given that this compound is a derivative of 3-hydroxypyridine, it is expected that the hydroxy (enol) tautomer will be the predominant form in most conditions. The aldehyde and methyl substituents are not expected to dramatically shift this equilibrium.

Theoretical calculations have been instrumental in quantifying the thermodynamics and kinetics of hydroxypyridine/pyridone tautomerization. These studies provide data on the relative energies of the tautomers and the activation barriers for their interconversion.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of the chemical reactions of this compound are intrinsically linked to its structure and the stability of the intermediates and products.

Kinetics of Electrophilic Aromatic Substitution

The rate of electrophilic aromatic substitution on the pyridine ring is influenced by the activation energy of the reaction. The formation of the Wheland intermediate (a resonance-stabilized carbocation) is typically the rate-determining step. For this compound, the strongly activating hydroxyl group is expected to lower the activation energy for electrophilic attack compared to unsubstituted pyridine, thus increasing the reaction rate. However, in strongly acidic conditions, the protonation of the pyridine nitrogen would increase the activation energy and slow the reaction. Kinetic studies on the nitration of 3-hydroxypyridine indicate that the reaction proceeds on the conjugate acid. cymitquimica.comchemicalbook.com

Thermodynamics and Kinetics of Tautomerism

Computational studies on the tautomerism of hydroxypyridines have provided detailed thermodynamic and kinetic data. For the 2-hydroxypyridine/2-pyridone system, the gas-phase internal energy difference is small, with the hydroxy form being slightly more stable. The activation barrier for the intramolecular proton transfer is high, suggesting that the uncatalyzed interconversion is slow. However, the tautomerization can be facilitated by solvent molecules or through the formation of dimers.

The following table summarizes theoretical and computational data for the tautomerization of 2-hydroxypyridine, which serves as a model for understanding the potential energetic landscape of the tautomerism of this compound.

| Parameter | Value (kJ/mol) | Method | Comment | Reference |

|---|---|---|---|---|

| ΔE° (2-HPY ↔ 2-PY, gas phase) | -5 to -9 | M062X, CCSD | 2-HPY is favored | |

| ΔE° (2-HPY ↔ 2-PY, gas phase) | +1 to +3 | B3LYP | 2-PY is favored | |

| Experimental ΔE° (2-HPY ↔ 2-PY, gas phase) | ~3.23 | Microwave Spectroscopy | 2-HPY is favored | |

| Activation Barrier (intramolecular 1,3-proton shift, gas phase) | ~137 | DFT | High barrier for uncatalyzed reaction | |

| Activation Barrier (intermolecular, via dimer) | ~31 | DFT | Lower barrier via catalyzed pathway |

2-HPY: 2-Hydroxypyridine, 2-PY: 2-Pyridone

For this compound, similar thermodynamic and kinetic principles would apply. The relative stability of the tautomers and the activation energy for their interconversion will be influenced by the electronic effects of the aldehyde and methyl groups, as well as by the solvent environment. It is anticipated that the hydroxy tautomer will be thermodynamically more stable, and the interconversion will have a significant activation barrier, making the isolation of a single tautomer feasible under many conditions.

Derivatization Strategies and Applications in Organic Synthesis

Synthesis of Advanced Intermediates and Complex Molecules

The construction of complex molecules from simpler, readily available starting materials is a cornerstone of modern organic synthesis. 5-Hydroxy-6-methylnicotinaldehyde's functional groups make it a plausible, though not widely reported, candidate for such transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. caltech.edunih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov Aldehydes are common components in many well-known MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions. nih.gov

While the direct participation of this compound in such reactions is not prominently featured in scientific literature, its aldehyde functionality makes it a theoretical candidate for MCRs. For instance, in a Biginelli-type reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. The use of a functionalized aldehyde like this compound could lead to novel, highly substituted heterocyclic scaffolds. Similarly, its role as the aldehyde component in a Povarov reaction (a formal [4+2] cycloaddition) with an aniline (B41778) and an activated alkene could yield complex tetrahydroquinolines.

A synthon is a conceptual unit within a molecule that assists in forming a synthesis plan. This compound can serve as a versatile synthon for introducing a substituted pyridine (B92270) ring into a larger molecule. The aldehyde group can be transformed into various other functionalities; for example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine, each opening up different pathways for constructing new heterocyclic rings.

For example, condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile) followed by intramolecular cyclization is a classic strategy for forming new fused or appended rings. Despite these possibilities, specific, documented examples of this compound being used as a synthon to generate other complex heterocyclic systems are sparse in the reviewed literature.

Design and Synthesis of Chemically Modified Analogues

Modifying the core structure of this compound can lead to analogues with altered chemical or biological properties.

It is important to note that the specified compound, this compound, contains a hydroxyl (-OH) group and a methyl (-CH3) group, but not a hydroxymethyl (-CH2OH) group. The related Vitamin B6 isomer, pyridoxal (B1214274), does contain a hydroxymethyl group. wikipedia.org Assuming the intended focus is on the existing hydroxyl and methyl groups, several modifications are chemically feasible.

Hydroxyl Group Modification: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can alter the compound's solubility, electronic properties, and hydrogen-bonding capabilities.

Methyl Group Modification: The methyl group on the pyridine ring is generally less reactive. However, it can potentially undergo free-radical halogenation or oxidation under harsh conditions to introduce further functionality, although this can be challenging to control and may require multi-step sequences.

Research into analogous compounds, such as 5-hydroxy-6-methyluracil, has explored the effects of the 6-methyl group on antioxidant properties. researchgate.net However, studies detailing specific synthetic protocols and outcomes for the modification of the hydroxyl and methyl groups on this compound itself are not widely published.

Creating fused-ring systems is a common strategy to generate rigid, planar molecules often sought in materials science and medicinal chemistry. Starting from this compound, one could envision several strategies to build additional rings onto the pyridine scaffold.

A common approach involves introducing two reactive functional groups onto the pyridine ring that can then participate in a ring-closing reaction. For instance, a Knoevenagel condensation at the aldehyde followed by a cyclization reaction involving the hydroxyl group could lead to the formation of a fused oxygen-containing heterocycle like a pyran or furan (B31954) ring. While methods for constructing fused 2-pyridone ring systems are known, they often employ different starting materials and synthetic tactics. nih.gov Specific examples that utilize this compound as the starting point for such ring-fusion reactions are not documented in the available literature.

Photochemical and Electrochemical Transformations of this compound Derivatives

The study of how molecules respond to light (photochemistry) or electrical current (electrochemistry) can reveal unique reaction pathways.

Photochemical Transformations: Aromatic aldehydes and phenols are known to participate in various photochemical reactions, such as photoreduction, photocyclization, and rearrangement. For example, related heterocyclic systems like thymidine (B127349) derivatives can undergo photochemical transformations upon UV irradiation. researchgate.net It is plausible that the pyridine and aldehyde moieties in this compound could exhibit photochemical reactivity, potentially leading to novel molecular structures.

Electrochemical Transformations: The hydroxyl and aldehyde groups are electroactive, meaning they can be oxidized or reduced at an electrode. Electrochemical methods could provide a green and efficient way to selectively transform these groups. For instance, the aldehyde could be selectively reduced to an alcohol, or the phenol (B47542) could be oxidized to a phenoxy radical, which could then dimerize or participate in other reactions.

Despite these theoretical possibilities, a review of scientific databases does not yield specific studies focused on the photochemical or electrochemical behavior of this compound or its simple derivatives.

Polymer-Supported Synthesis and Solid-Phase Reactions

The application of polymer-supported synthesis and solid-phase reactions offers significant advantages in organic synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. While direct literature on the polymer-supported synthesis of this compound is limited, the extensive research on its structural analog, pyridoxal 5'-phosphate (PLP), and other related pyridine derivatives provides a strong basis for outlining potential derivatization strategies.

The immobilization of pyridoxal and its derivatives onto solid supports is a key area of research, primarily driven by their use in affinity chromatography for the purification of enzymes and in the development of biomimetic catalysts. These methodologies can be extrapolated for the solid-phase synthesis involving this compound.

The key functional groups of this compound that can be exploited for attachment to a polymer support are the hydroxyl group and the aldehyde function. The choice of immobilization strategy is crucial as it determines which part of the molecule is available for subsequent reactions.

One common approach involves the immobilization via the phenolic hydroxyl group. This can be achieved by reacting the hydroxyl group with a suitable functionalized resin, such as a Merrifield resin (chloromethylated polystyrene) or a Wang resin (p-alkoxybenzyl alcohol resin). This strategy leaves the aldehyde group and the pyridine ring available for further derivatization.

Alternatively, the aldehyde group can be used as the point of attachment. For instance, reaction with an amino-functionalized resin would form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. However, this approach would block the aldehyde, making it unavailable for further synthetic transformations.

A summary of potential polymer supports and immobilization strategies is presented in the table below.

| Polymer Support | Functional Group on Support | Linkage to this compound | Resulting Immobilized Intermediate |

| Merrifield Resin | Chloromethyl | Ether linkage via the hydroxyl group | Resin-O-pyridoxal derivative |

| Wang Resin | Hydroxymethyl | Ether linkage via the hydroxyl group | Resin-O-pyridoxal derivative |

| Amino-functionalized Resin | Amino | Schiff base/Amine linkage via the aldehyde | Resin-N=CH-pyridoxal / Resin-NH-CH2-pyridoxal |

The choice of the solid support and the linkage strategy directly impacts the subsequent solid-phase reactions that can be performed. With the aldehyde group free, a range of reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations can be explored to build molecular complexity.

The development of polymer-supported catalysts mimicking the action of pyridoxal-dependent enzymes is another significant application. By immobilizing this compound or its derivatives onto a polymer backbone, it is possible to create reusable catalysts for various organic transformations.

In the context of coenzyme regeneration systems, solid-phase synthesis approaches have been investigated for Nicotinamide Adenine Dinucleotide (NAD) and its analogs. Given that this compound is a structural component of vitamin B6, which plays a role in amino acid metabolism, its immobilization could be relevant for the development of solid-phase systems for transamination and other biomimetic reactions.

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov For 5-Hydroxy-6-methylnicotinaldehyde, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals unequivocally. emerypharma.com

1D and 2D NMR Techniques for Structure Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct data on the chemical environment of the constituent atoms. ruc.dk In a typical ¹H NMR spectrum of this compound, the aldehyde proton (CHO) is expected to resonate significantly downfield (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic proton on the pyridine (B92270) ring would appear as a singlet, its chemical shift influenced by the surrounding substituents. The methyl (CH₃) protons would also present as a singlet, typically in the upfield region (around 2.5 ppm). The hydroxyl (OH) proton signal can be broad and its position variable, depending on solvent and concentration, due to hydrogen bonding.

One-dimensional ¹³C NMR provides information on all unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at the low-field end of the spectrum (around 190 ppm). rsc.org The carbons of the pyridine ring have characteristic shifts, and the methyl carbon appears at the high-field end.

To confirm these assignments and establish connectivity, 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily show long-range coupling between the aldehyde proton and the aromatic proton. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular framework. It shows couplings between protons and carbons that are two or three bonds apart. Key correlations would include the aldehyde proton to the ring carbons, and the methyl protons to carbons C5 and C6 of the pyridine ring. mdpi.com

A plausible set of NMR assignments for this compound in a solvent like DMSO-d₆ is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | ~8.0 | s | C2: ~145 | C4, C6 |

| C3 | - | - | C3: ~130 | - |

| CHO | ~10.2 | s | C4 (CHO): ~192 | C2, C4 |

| C4 | - | - | C4 (ring): ~125 | - |

| 5-OH | ~11.0 | br s | - | - |

| C5 | - | - | C5: ~160 | - |

| C6 | - | - | C6: ~148 | - |

| 6-CH₃ | ~2.5 | s | 6-CH₃: ~20 | C5, C6 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'br s' denotes broad singlet.

Conformational Analysis of this compound Derivatives

The conformation of this compound in solution is largely dictated by the strong intramolecular hydrogen bond between the 5-hydroxyl group and the oxygen of the 4-aldehyde group. This interaction creates a stable, planar, six-membered pseudo-ring, which significantly restricts the rotation of the aldehyde group.

Mass Spectrometry (MS) for Characterization and Reaction Monitoring

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. miamioh.edu It is indispensable for confirming the identity of synthesized compounds and for monitoring the progress of chemical reactions.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting daughter ions. researchgate.netgimitec.com For this compound (molecular weight 151.15 g/mol ), the molecular ion [M]⁺• would be observed at m/z 151.

In an MS/MS experiment, the m/z 151 ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. nih.gov Plausible fragmentation pathways include:

Loss of a hydrogen radical (•H): [M-H]⁺ at m/z 150.

Loss of a formyl radical (•CHO): [M-CHO]⁺ at m/z 122. This is a common fragmentation for aldehydes. libretexts.org

Loss of carbon monoxide (CO): [M-CO]⁺• at m/z 123, following the loss of the aldehyde group.

Loss of a methyl radical (•CH₃): [M-CH₃]⁺ at m/z 136, from the cleavage of the methyl group from the pyridine ring.

Analyzing these fragmentation products allows researchers to confirm the presence and connectivity of the various functional groups. rsc.org

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

| 151 | 150 | 1 | •H |

| 151 | 136 | 15 | •CH₃ |

| 151 | 123 | 28 | CO |

| 151 | 122 | 29 | •CHO |

High-Resolution Mass Spectrometry for Elemental Composition

While standard mass spectrometry provides the nominal mass, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.govscispace.com This precision allows for the determination of a molecule's elemental formula. youtube.comthermofisher.com

The molecular formula for this compound is C₇H₇NO₂. The calculated monoisotopic mass for this formula is 151.04768 u. HRMS can experimentally measure this mass, and if the measured value is within a narrow tolerance (e.g., ±0.003 u), it provides very strong evidence that the elemental composition is indeed C₇H₇NO₂. osti.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By obtaining a single crystal of this compound and analyzing its diffraction pattern when exposed to X-rays, a detailed model of the molecular structure can be generated. nih.gov

This model would provide highly accurate data on:

Bond Lengths and Angles: Confirming the aromaticity of the pyridine ring and the geometry of the substituent groups.

Planarity: Demonstrating the planarity of the pyridine ring and the coplanarity of the aldehyde group, enforced by the intramolecular hydrogen bond.

Intramolecular Hydrogen Bond: Providing the exact distance and angle of the O-H···O=C hydrogen bond, offering definitive proof of this key structural feature.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including any intermolecular hydrogen bonds or π-stacking interactions between pyridine rings.

Table 3: Expected Bond Parameters from X-ray Crystallography

| Bond/Angle | Expected Value | Structural Implication |

| C=O Bond Length | ~1.22 Å | Typical double bond character of an aldehyde. |

| C-O (hydroxyl) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |

| O-H···O H-Bond Distance | ~2.6 Å | Indicates a strong intramolecular hydrogen bond. |

| Pyridine Ring | Planar | Confirms aromatic system. |

| Dihedral Angle (Ring-CHO) | ~0° | Shows coplanarity due to H-bonding. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, stands as a powerful, non-destructive method for the identification of functional groups within a molecular structure. By probing the vibrational modes of molecular bonds, these complementary techniques provide a detailed fingerprint of the compound . The analysis of the vibrational spectra of this compound would reveal characteristic frequencies corresponding to its key structural features: the pyridine ring, the hydroxyl group, the methyl group, and the aldehyde group.

While specific, experimentally-derived IR and Raman spectral data for this compound are not extensively available in the public domain, a theoretical analysis based on the known vibrational frequencies of its constituent functional groups allows for a predictive assignment of its spectral characteristics. These assignments are typically corroborated and refined using computational methods such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and intensities.

The structural components of this compound each possess distinct vibrational modes. The pyridine ring exhibits characteristic stretching and bending vibrations. The C-H stretching of the aromatic ring typically appears in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range.

The aldehyde group (-CHO) is characterized by a strong C=O stretching absorption, which is one of the most intense bands in the IR spectrum, typically found in the region of 1740-1720 cm⁻¹. The C-H stretching of the aldehyde group gives rise to one or two bands in the 2850-2750 cm⁻¹ region.

The hydroxyl group (-OH) is distinguished by a strong, broad O-H stretching vibration, usually observed in the 3600-3200 cm⁻¹ range in the IR spectrum. The broadness of this peak is often indicative of hydrogen bonding. The C-O stretching vibration associated with the hydroxyl group would likely appear in the 1260-1000 cm⁻¹ region.

Finally, the methyl group (-CH₃) would be identified by its symmetric and asymmetric stretching vibrations in the 2975-2870 cm⁻¹ range, as well as bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

A comprehensive analysis would involve recording the FT-IR and FT-Raman spectra of a purified sample of this compound. The observed experimental frequencies would then be assigned to specific vibrational modes, a process often aided by comparison with the spectra of related substituted pyridines and by computational modeling.

Table 1: Predicted IR and Raman Vibrational Frequencies and Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3600-3200 | O-H Stretching (Hydroxyl) | Strong, Broad | Weak |

| 3100-3000 | C-H Stretching (Pyridine Ring) | Medium | Strong |

| 2975-2870 | C-H Stretching (Methyl Group) | Medium | Medium |

| 2850-2750 | C-H Stretching (Aldehyde) | Weak to Medium | Medium |

| 1740-1720 | C=O Stretching (Aldehyde) | Strong | Medium |

| 1600-1450 | C=C and C=N Stretching (Pyridine Ring) | Medium to Strong | Strong |

| 1460 | C-H Bending (Methyl Group) | Medium | Medium |

| 1375 | C-H Bending (Methyl Group) | Medium | Weak |

| 1260-1000 | C-O Stretching (Hydroxyl) | Medium | Weak |

| Below 1000 | Pyridine Ring Bending and Out-of-Plane Vibrations | Medium to Weak | Medium to Weak |

Mechanistic Investigations of Biological Activities

Role as a Biological Metabolite and its Enzymatic Transformations

Pathways of Formation and Degradation in Biological Systems

Information regarding the metabolic pathways leading to the formation or degradation of 5-Hydroxy-6-methylnicotinaldehyde in any biological system is not available in the current scientific literature. Searches for its inclusion in known metabolic charts or as an intermediate in the biosynthesis or breakdown of related pyridine (B92270) alkaloids did not yield any results.

Enzymatic Biotransformations of this compound

There are no documented studies on the enzymatic biotransformations of this compound. The enzymes that may act upon this specific molecule, and the resulting transformed products, have not been characterized.

Interaction with Biological Macromolecules (Enzymes, Proteins, DNA)

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Lipoxygenases, Phosphodiesterases)

No research could be found that investigates the potential for this compound to act as an inhibitor of any enzyme, including lipoxygenases or phosphodiesterases. Consequently, there are no mechanistic insights into its potential inhibitory actions. While some studies explore the inhibitory activities of other pyridine and nicotinic acid derivatives on these enzyme classes, no such data exists for this compound.

Receptor Ligand Binding and Allosteric Modulation Mechanisms (e.g., Muscarinic Acetylcholine Receptors)

The interaction of this compound with biological receptors has not been a subject of published research. There is no available data on its binding affinity for any receptor, including muscarinic acetylcholine receptors, nor are there any studies on its potential role as an allosteric modulator.

DNA/RNA Interaction Mechanisms

There is no information available in the scientific literature regarding any potential interactions between this compound and nucleic acids such as DNA or RNA.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For this compound, SAR can be inferred from research on other pyridine derivatives.

Elucidation of Pharmacophoric Features

A pharmacophore is the essential set of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. Based on its structure and comparison with related bioactive molecules, the key pharmacophoric features of this compound likely include:

The Pyridine Ring: This heterocyclic core is a common scaffold in many pharmaceuticals and natural products. nih.gov The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties and water solubility of the molecule. nih.gov

The 5-Hydroxy Group: This phenolic hydroxyl group is critical for many biological activities. It can act as a hydrogen bond donor, which is often essential for binding to biological receptors. nih.gov This group is also the primary site for antioxidant activity through radical scavenging. nih.govmdpi.com

The 3-Aldehyde Group: The aldehyde functional group is chemically reactive and can form Schiff bases with amino groups in biological macromolecules like proteins and DNA. researchgate.net This reactivity can be a source of both therapeutic action and toxicity. Its position on the pyridine ring is crucial for its interaction with targets.

The 6-Methyl Group: The methyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability. Its position adjacent to the pyridine nitrogen may affect the basicity of the ring and how the molecule fits into a target's binding site.

Impact of Structural Modifications on Biological Potency and Selectivity

Modifying the core structure of this compound would predictably alter its biological effects. Studies on analogous compounds provide insight into how such changes impact potency and selectivity.

Modification of the Hydroxyl Group: Replacing the hydroxyl group with a methoxy (B1213986) group (-OCH3) in some pyridine derivatives has been shown to significantly decrease antiproliferative activity, suggesting the hydroxyl's role as a hydrogen bond donor is vital for this specific action. nih.gov

Modification of the Aldehyde Group: In vitamin B6 analogues, the nature of the substituent at the 4-position (structurally analogous to the 3-position in nicotinaldehyde) dictates its biological function. Pyridoxal (B1214274) (an aldehyde), pyridoxine (B80251) (an alcohol), and pyridoxamine (B1203002) (an aminomethyl group) have distinct metabolic roles. mdpi.com Oxidation of a hydroxymethyl group to an aldehyde can be a key activation step. google.com

Addition of Functional Groups: The introduction of different substituents to the pyridine ring can modulate activity. For instance, creating bipyridine structures functionalized with a pyridoxine moiety has led to compounds with significant antibacterial activity. researchgate.net In other pyridine derivatives, adding nitro or dimethoxy substituents enhanced antimicrobial effects. nih.gov

The following table summarizes the observed impact of structural modifications on the biological activity of related pyridine compounds.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

| Pyridine Derivatives | Replacement of -OH with -OCH3 | Decreased antiproliferative activity | nih.gov |

| Pyridoxine Analogues | Functionalization with a second pyridine moiety | Enhanced antibacterial activity | researchgate.net |

| Nicotinic Acid Hydrazides | Addition of nitro (-NO2) or dimethoxy groups | Increased antimicrobial activity | nih.gov |

| Alkyl Pyridinols | Position of nitrogen in the pyridinol ring | Affects the potency of antimicrobial activity | mdpi.com |

Investigation of Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

Pyridine-containing compounds are known to exhibit a wide range of antimicrobial activities. nih.gov The mechanisms for this compound can be hypothesized based on these related structures.

Molecular Targets and Pathways of Action

While the specific molecular targets for this compound are unknown, research on analogous compounds points to several potential mechanisms of action against microorganisms:

Cell Membrane Disruption: Some antimicrobial pyridine derivatives, such as alkyl pyridinols, are believed to exert their effect by disrupting the integrity of the bacterial cell membrane. mdpi.com This leads to leakage of cellular contents and cell death. Similarly, certain naphthoquinone derivatives, which also possess hydroxyl groups, impair membrane permeability. mdpi.com

Inhibition of Metalloenzymes: The hydroxypyridinone (HOPO) scaffold is known for its strong ability to chelate metal ions like iron (Fe³⁺) and zinc (Zn²⁺). nih.gov Since many essential microbial enzymes rely on these metal ions as cofactors, chelating them can inhibit enzyme function and disrupt metabolic pathways. Given its ortho-hydroxypyridine structure, this compound may possess similar metal-chelating properties.

Oxidative Damage: Some pyridine compounds have been shown to induce oxidative damage to microbial DNA. nih.gov This could occur through the generation of reactive oxygen species (ROS) or by interfering with the microbe's own antioxidant defense systems.

Resistance Mechanisms in Microorganisms

Microbial resistance is a significant challenge for all antimicrobial agents. Although no resistance mechanisms specific to this compound have been identified, microorganisms could potentially develop resistance through several general pathways:

Target Modification: If the compound acts on a specific enzyme, mutations in the gene encoding that enzyme could alter its structure, preventing the compound from binding effectively. This is a common resistance mechanism against the pyridine-containing antitubercular drug isoniazid.

Efflux Pumps: Bacteria can develop or upregulate membrane proteins that actively pump antimicrobial compounds out of the cell before they can reach their target.

Enzymatic Degradation: Microbes may acquire enzymes that can chemically modify and inactivate the drug, rendering it harmless.

Biofilm Formation: Bacteria growing in biofilms are often more resistant to antimicrobial agents. Some novel pyridine derivatives have been shown to inhibit biofilm formation, suggesting this is a key challenge to overcome. frontiersin.org

Antioxidant Activity and Radical Scavenging Mechanisms

Many phenolic compounds, including hydroxypyridine derivatives, are effective antioxidants. researchgate.netnih.gov The 5-hydroxy group on the pyridine ring of this compound strongly suggests it possesses antioxidant capabilities. The primary mechanisms by which such compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

In the HAT mechanism , the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•).

ArOH + R• → ArO• + RH

In the SET-PT mechanism , the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then releases a proton to a solvent molecule, resulting in the same stable antioxidant radical.

ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ ⇌ ArO• + H⁺

The efficiency of these processes is determined by the stability of the resulting antioxidant radical (ArO•), which is enhanced by resonance delocalization across the pyridine ring. Furthermore, compounds with ortho-hydroxypyridinone structures can exert antioxidant effects by chelating redox-active metal ions like iron, which prevents them from participating in the Fenton reaction that generates highly damaging hydroxyl radicals. nih.gov

Studies on related 4-hydroxypyridin-2(1H)-one derivatives have demonstrated potent free radical scavenging activity, in some cases many times higher than the standard antioxidant Butylated hydroxytoluene (BHT). tandfonline.com

The table below presents the antioxidant activity for selected hydroxypyridine derivatives from the literature.

| Compound | Assay | Result (IC50) | Comparison to Standard | Reference |

| 5-Acyl-4-hydroxypyridin-2(1H)-one (4a) | DPPH Radical Scavenging | - | ~10 times more active than BHT | tandfonline.com |

| 5-Acyl-4-hydroxypyridin-2(1H)-one (4c) | DPPH Radical Scavenging | - | More active than BHT | tandfonline.com |

| 5-Acyl-4-hydroxypyridin-2(1H)-one (4d) | DPPH Radical Scavenging | - | More active than BHT | tandfonline.com |

| 5-Hydroxy-pyridine-4-one derivatives (Va-f) | DPPH Radical Scavenging | 0.16 - 0.45 mg/mL | Comparable to Trolox (standard) | nih.gov |

Investigations into Antitumor Mechanisms and Cellular Pathways

Effects on Cell Proliferation, Apoptosis, and Cell Cycle

There is currently no available scientific data from peer-reviewed research to detail the effects of this compound on the key cellular processes of proliferation, apoptosis, or the cell cycle in cancer cells. Extensive searches of chemical and biological research databases have not yielded any studies that have investigated these specific interactions. Therefore, no data tables or detailed research findings can be provided on this topic.

Target Identification in Cancer Cells

Similarly, the scientific literature lacks any studies aimed at identifying the specific molecular targets of this compound within cancer cells. Research to elucidate the compound's mechanism of action, including its potential binding partners or the signaling pathways it may modulate, has not been published. Consequently, there are no research findings or data to present regarding the molecular targets of this compound in an oncological context.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity and chemical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for 5-Hydroxy-6-methylnicotinaldehyde

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and serve as an illustrative example of what QM calculations would yield. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties

Quantum mechanical calculations are instrumental in predicting various spectroscopic properties, including UV-Vis, IR, and NMR spectra. nih.gov Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis spectra, providing insights into the electronic transitions within the molecule. nih.gov For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands.

Similarly, QM methods can calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Furthermore, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. nih.gov

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products. QM calculations can determine the geometry and energy of these transition states, providing a detailed understanding of the reaction pathway and its kinetics. rsc.org For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.gov By simulating the movement of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments, such as in solution or when bound to a biological target.

When studying ligand-target interactions, MD simulations can assess the stability of a ligand within a protein's binding site. researchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the complex and the flexibility of its components. researchgate.net

Docking Studies and Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen large libraries of compounds for potential drug candidates. mdpi.comnih.gov For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. The binding affinity is often estimated using a scoring function, which takes into account factors like hydrogen bonds and hydrophobic interactions. nih.gov

Virtual screening is a broader application of docking where vast compound libraries are computationally screened against a target protein to identify potential hits. mdpi.com This approach can significantly accelerate the initial stages of drug discovery. mdpi.com

Table 2: Illustrative Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | Tyr84, Asp129, Ser221 |

Note: This table presents hypothetical data to illustrate the output of a docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling